Reversible vs. Irreversible Antagonism: Functional Outcome Shift After Photolysis
CP 59430 exhibits a dual, light-dependent pharmacology. Before photolysis, it acts as a competitive antagonist at the alpha-1 adrenergic receptor, similar to prazosin. However, after UV irradiation, its aryl azide group is activated, forming a covalent bond with the receptor. This converts the compound into an irreversible, non-competitive antagonist, a property completely absent in prazosin, doxazosin, terazosin, and alfuzosin . This functional shift is the primary reason for its selection as a probe.
| Evidence Dimension | Receptor Binding Mode Post-Activation |
|---|---|
| Target Compound Data | Irreversible, non-competitive antagonist (after photolysis) |
| Comparator Or Baseline | Prazosin (Competitor): Reversible, competitive antagonist |
| Quantified Difference | Qualitative: Shift from reversible to irreversible |
| Conditions | In vitro pharmacological assay, following UV light exposure |
Why This Matters
This functional switch enables applications like receptor lifetime tracking or 'receptor silencing' that are impossible with standard reversible antagonists.
